3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Description
3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H24F2N6OS and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds within the pyrazolo[3,4-d]pyrimidine class have been synthesized and evaluated for various biological activities, including anticancer and anti-inflammatory properties. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities, highlighting their potential in cancer and inflammation research (Rahmouni et al., 2016). Furthermore, the development of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against avian influenza virus, indicating their potential in antiviral research (Hebishy et al., 2020).
Antimicrobial and Antiproliferative Activities
The synthesis of novel heterocycles and their evaluation for antimicrobial and antiproliferative activities have been a focus of research, aiming to discover new therapeutic agents. Fahim et al. (2021) explored the antimicrobial and anticancer potential of newly synthesized heterocyclic compounds, demonstrating their significance in addressing infectious diseases and cancer (Fahim et al., 2021).
Advanced Synthesis Techniques
The development of new synthetic routes for related compounds has been explored to improve efficiency and yield. Jismy et al. (2018) reported a novel two-step synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, highlighting advancements in synthetic chemistry that facilitate the production of compounds with potential biological applications (Jismy et al., 2018).
Potential in Epilepsy Treatment
Research into N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for epilepsy treatment illustrates the therapeutic potential of related compounds in neurological disorders. Amato et al. (2011) identified compounds with activity in animal models of epilepsy, underscoring the relevance of these compounds in developing new treatments for neurological conditions (Amato et al., 2011).
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N6OS/c1-13(2)31-21-26-18(28-8-3-4-9-28)15-12-25-29(19(15)27-21)10-7-24-20(30)14-5-6-16(22)17(23)11-14/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWERKBOAZIPXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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